![molecular formula C32H12F58NO4P B12844994 Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of ammonium-phosphate ionic liquids, which are often used in various industrial and scientific applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate typically involves the reaction of perfluorotetradecylethyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Perfluorotetradecylethyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Intermediate} ] [ \text{Intermediate} + \text{Ammonium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialized coatings, lubricants, and other industrial materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate involves its interaction with molecular targets and pathways within a system. The compound can interact with various enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium Phosphate: A simpler compound with similar phosphate groups but lacking the perfluorinated chains.
Quaternary Ammonium Compounds: These compounds share the ammonium group but differ in their overall structure and properties.
Uniqueness
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is unique due to its long perfluorinated chains, which impart distinct physicochemical properties such as high thermal stability, low surface energy, and unique reactivity. These properties make it particularly valuable in specialized applications where other compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C32H12F58NO4P |
|---|---|
Peso molecular |
1607.3 g/mol |
Nombre IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecan-2-yl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.H3N/c1-3(5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)93-95(91,92)94-4(2)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;/h3-4H,1-2H3,(H,91,92);1H3 |
Clave InChI |
HHDNLQVUWZVZSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


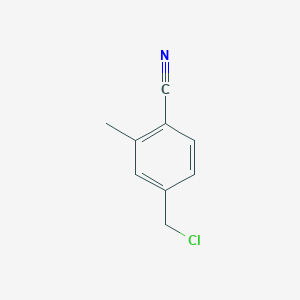
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
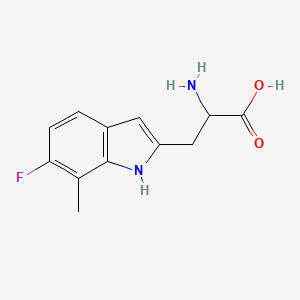

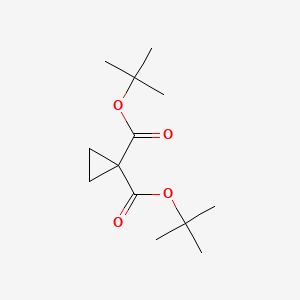
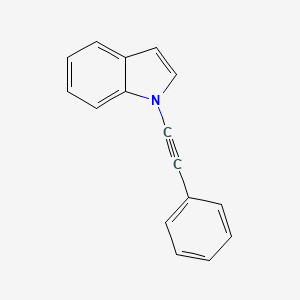
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
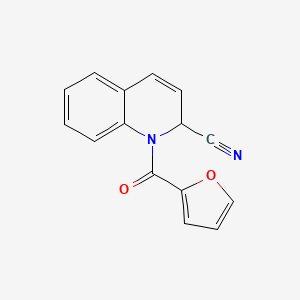

![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)


